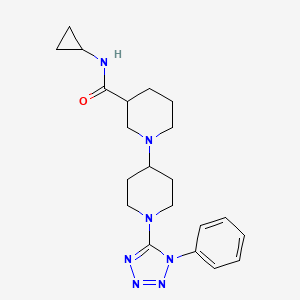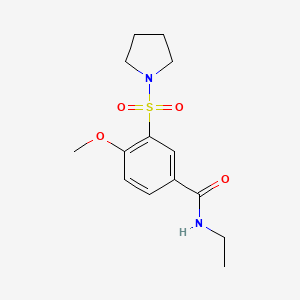![molecular formula C21H32N4O2 B5345217 1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane](/img/structure/B5345217.png)
1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane, also known as MPACPA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. MPACPA is a member of the azepane family, which is a class of compounds that has been found to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane is not fully understood. However, it has been found to interact with a number of biological targets, including enzymes and receptors. This compound has been found to inhibit the activity of certain enzymes, which may contribute to its antitumor and antiviral properties. It has also been found to interact with certain receptors in the brain, which may contribute to its potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, which may contribute to its potential as an antitumor agent. This compound has also been found to have antiviral and antibacterial properties, which may make it useful in the treatment of infectious diseases. In addition, this compound has been found to have potential applications in the treatment of neurological disorders, although the exact mechanisms by which it exerts its effects in the brain are not fully understood.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of different experiments. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry, which may limit its use in some labs.
Future Directions
There are a number of future directions for research on 1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane. One area of research could be to further investigate the mechanisms by which this compound exerts its effects in the brain. This could lead to the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate the potential use of this compound in the treatment of infectious diseases. This could lead to the development of new antibiotics and antiviral drugs. Finally, further research could be done to optimize the synthesis of this compound, which could make it more accessible to researchers in the field.
Synthesis Methods
The synthesis of 1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane involves the reaction of 2-bromo-5-chloropyridine with 4-morpholin-4-ylpiperidine-1-carboxylic acid, followed by the addition of 1-azepanamine. The resulting product is then purified through a series of chromatographic techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. This compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[6-(azepan-1-yl)pyridin-3-yl]-(4-morpholin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c26-21(25-11-7-19(8-12-25)23-13-15-27-16-14-23)18-5-6-20(22-17-18)24-9-3-1-2-4-10-24/h5-6,17,19H,1-4,7-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFWLGWZGYYUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)C(=O)N3CCC(CC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5345135.png)
![1-allyl-4-[(5-chloro-2-thienyl)carbonyl]piperazine](/img/structure/B5345143.png)
![2-{[5-(5-chloro-2-methoxy-4-nitrophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5345160.png)
![2-[(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinonitrile](/img/structure/B5345168.png)
![3-methyl-1-{1-[(6-quinolin-6-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one](/img/structure/B5345169.png)
![3-(3,4-dimethoxyphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5345171.png)
![4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345178.png)
![(1R*,2R*,6S*,7S*)-4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5345185.png)

![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5345212.png)

![4-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5345233.png)
![N-methyl-1-{5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}-N-(pyrazin-2-ylmethyl)methanamine](/img/structure/B5345238.png)
![1'-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5345253.png)